JAK3 Biochemical Potency: N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide vs. Tofacitinib
In the foundational patent and medicinal chemistry optimization, the 5H-pyrrolo[2,3-b]pyrazine-7-carboxamide series was designed to improve upon the potency of the clinical JAK inhibitor Tofacitinib. While the specific biochemical IC50 for N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide against JAK3 must be sourced from primary assay data, the scaffold's optimization trajectory demonstrated that introduction of the cyclopropyl group and optimized amide moieties yielded compounds with low nanomolar IC50 values against JAK3, surpassing the potency of early leads and matching or exceeding that of Tofacitinib in parallel assays [1]. Direct evidence for the cyclopentyl amide variant's precise IC50 is required to finalize this comparison.
| Evidence Dimension | Biochemical Inhibition of JAK3 (IC50) |
|---|---|
| Target Compound Data | To be determined from primary source; predicted to be in the low nanomolar range based on structural analogs (e.g., tert-butyl analog 3e showed IC50 of ~1 nM) [1]. |
| Comparator Or Baseline | Tofacitinib (JAK3 IC50 reported in literature ~1-3 nM) [2] |
| Quantified Difference | Awaiting direct comparative data; class-level inference suggests comparable or improved potency. |
| Conditions | Calorimetric or radiometric kinase activity assay, purified JAK3 enzyme. |
Why This Matters
Potency is a prerequisite for effective inhibition, but must be interpreted alongside selectivity to avoid off-target JAK family effects.
- [1] Soth, M., Hermann, J. C., Yee, C., et al. (2013). 3-Amido Pyrrolopyrazine JAK Kinase Inhibitors: Development of a JAK3 vs JAK1 Selective Inhibitor and Evaluation in Cellular and in Vivo Models. Journal of Medicinal Chemistry, 56(1), 345-356. View Source
- [2] Meyer, D. M., Jesson, M. I., Li, X., et al. (2010). Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis. Journal of Inflammation, 7, 41. View Source
